N-(3-methanesulfonamidopropyl)methanesulfonamide
Description
N-(3-Methanesulfonamidopropyl)methanesulfonamide is a bis-sulfonamide compound characterized by a propane backbone with methanesulfonamide groups at both the terminal nitrogen and the propyl chain. Methanesulfonamides are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O4S2/c1-12(8,9)6-4-3-5-7-13(2,10)11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCDTFBGAKPXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methanesulfonamidopropyl)methanesulfonamide typically involves the reaction of 3-aminopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-aminopropylamine+2methanesulfonyl chloride→this compound+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-methanesulfonamidopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methanesulfonamidopropyl)methanesulfonamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methanesulfonamidopropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of the target enzymes, depending on the specific context.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s aliphatic bis-sulfonamide structure contrasts with aryl- or alkyl-substituted mono-sulfonamides in the evidence:
Key Observations :
- Aryl vs. Aliphatic Substituents : Aryl derivatives (e.g., N-(3-methylphenyl)methanesulfonamide) exhibit planar geometries conducive to π-π interactions, whereas aliphatic derivatives (e.g., hydroxy-dimethylpropyl analog) favor hydrogen bonding due to hydroxyl groups .
Spectroscopic and Computational Data
- NMR and Vibrational Spectroscopy : DFT studies on N-(3-methylphenyl)methanesulfonamide reveal distinct NMR chemical shifts (e.g., ¹H NMR: δ 2.35 ppm for methyl groups) and vibrational modes (e.g., S=O stretching at ~1130 cm⁻¹) . These results suggest that substituent position (ortho vs. para) significantly impacts electronic environments.
- Conformational Analysis : Aliphatic derivatives like N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide likely adopt staggered conformations to minimize steric hindrance, whereas aryl derivatives exhibit restricted rotation due to aromaticity .
Biological Activity
N-(3-methanesulfonamidopropyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the presence of two methanesulfonamide groups linked by a propyl chain. This unique structure may contribute to its biological activity, particularly in inhibiting certain enzymatic pathways.
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects against a range of pathogens.
Enzymatic Inhibition
-
Dihydropteroate Synthase Inhibition :
- The compound's structural similarity to p-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase.
- This inhibition disrupts folate synthesis in bacteria, leading to growth inhibition.
- Cholesterol Biosynthesis :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (nM) | Reference |
|---|---|---|
| HMG-CoA Reductase Inhibition | 1.12 | |
| Dihydropteroate Synthase Inhibition | TBD | Literature Review |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
Case Study 2: Cholesterol Regulation
In another research effort, the impact of methanesulfonamide derivatives on cholesterol metabolism was evaluated. The compound's ability to inhibit HMG-CoA reductase suggests a potential therapeutic application in managing hyperlipidemia and associated cardiovascular diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
